5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid
CAS No.: 183741-86-8
Cat. No.: VC20912110
Molecular Formula: C12H16N2O5
Molecular Weight: 268.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183741-86-8 |
|---|---|
| Molecular Formula | C12H16N2O5 |
| Molecular Weight | 268.27 g/mol |
| IUPAC Name | 2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-8-6-13-9(18-4)5-7(8)10(15)16/h5-6H,1-4H3,(H,14,17)(H,15,16) |
| Standard InChI Key | YSPBACAUWGFVRJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)OC |
Introduction
Chemical Identity and Properties
Basic Chemical Information
5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₆N₂O₅ and a molecular weight of 268.27 g/mol. It is cataloged under the Chemical Abstracts Service (CAS) registry number 183741-86-8. The compound contains a pyridine core with multiple functional groups: a methoxy group at position 2, a carboxylic acid at position 4, and a tert-butoxycarbonyl (BOC)-protected amino group at position 5.
Identifiers and Nomenclature
The compound is officially designated by the International Union of Pure and Applied Chemistry (IUPAC) as 2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid. For database and computational purposes, it is characterized by the following identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 183741-86-8 |
| Molecular Formula | C₁₂H₁₆N₂O₅ |
| Molecular Weight | 268.27 g/mol |
| Standard InChI | InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-8-6-13-9(18-4)5-7(8)10(15)16/h5-6H,1-4H3,(H,14,17)(H,15,16) |
| Standard InChIKey | YSPBACAUWGFVRJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)OC |
| PubChem Compound ID | 2763104 |
| Table 1: Chemical Identifiers for 5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid |
Structural Characteristics
Molecular Structure
The molecular structure of 5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid features a pyridine ring as its core scaffold. The compound contains four key functional groups that define its chemical behavior and utility in synthesis:
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A methoxy group (-OCH₃) at position 2 of the pyridine ring
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A carboxylic acid group (-COOH) at position 4
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A tert-butoxycarbonyl-protected amino group at position 5
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The pyridine nitrogen at position 3 of the ring system
The tert-butoxycarbonyl (BOC) protecting group consists of a tert-butyl ester of a carbamic acid, which forms a carbamate linkage with the amino group. This carbamate functionality is relatively stable under basic and neutral conditions but can be selectively cleaved under acidic conditions, making it a valuable protecting group in multi-step syntheses.
Functional Group Analysis
The presence of multiple functional groups in 5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid contributes to its versatility in organic synthesis:
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The carboxylic acid group provides a reactive site for further functionalization through esterification, amidation, or reduction reactions.
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The BOC-protected amino group can be selectively deprotected under acidic conditions to reveal a free amine, which can then participate in further reactions.
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The methoxy group modifies the electronic properties of the pyridine ring, affecting its reactivity and properties.
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The pyridine nitrogen can participate in coordination chemistry with metals or act as a nucleophile in certain reactions.
Synthesis and Preparation
Synthetic Routes
The synthesis of 5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid typically follows a protection strategy of an amino-substituted pyridine precursor. The primary synthetic route involves the reaction of 5-amino-2-methoxypyridine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O). This reaction is commonly conducted in aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF), often in the presence of a base to facilitate the reaction.
The general reaction scheme can be represented as:
5-amino-2-methoxypyridine-4-carboxylic acid + Boc₂O → 5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid
Reaction Conditions
The BOC protection reaction typically proceeds under mild conditions:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dichloromethane or Dimethylformamide |
| Temperature | Room temperature to moderate heating (20-50°C) |
| Reaction Time | 4-24 hours |
| Base | Triethylamine, DIPEA, or sodium bicarbonate |
| Purification | Column chromatography or recrystallization |
| Table 2: Typical Reaction Conditions for BOC Protection of 5-amino-2-methoxypyridine-4-carboxylic acid |
Applications and Uses
Role in Organic Synthesis
5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid serves as a valuable building block in organic synthesis due to its multifunctional nature. Its primary applications include:
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As an intermediate in the synthesis of isonicotinic acid derivatives, which have various pharmaceutical applications
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In the preparation of pyridine-based heterocyclic compounds with biological activity
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As a scaffold for the development of more complex molecular structures in medicinal chemistry
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In the synthesis of peptidomimetics and other biologically relevant molecules
Pharmaceutical Applications
The compound's utility in pharmaceutical synthesis stems from the pyridine core, which is a privileged structure in medicinal chemistry. Pyridine-containing compounds often exhibit a wide range of biological activities, including:
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Antimicrobial properties
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Anti-inflammatory effects
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Enzyme inhibition
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Receptor modulation
The BOC-protected amino group allows for selective manipulation of the molecule's functional groups in a controlled manner, which is essential in the multi-step synthesis of complex pharmaceutical compounds.
Chemical Reactivity
Deprotection Chemistry
One of the most important reactions of 5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid is the acid-catalyzed deprotection of the BOC group. This reaction typically occurs under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
The deprotection mechanism involves protonation of the carbamate carbonyl oxygen, followed by loss of the tert-butyl cation as isobutene. Subsequent decarboxylation yields the free amine and carbon dioxide as byproducts.
Carboxylic Acid Reactivity
The carboxylic acid functional group can participate in various transformations:
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Esterification reactions to form corresponding esters
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Amidation reactions to form amide bonds
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Reduction to alcohols or aldehydes
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Activation as acid chlorides or other activated species for further functionalization These reactions expand the utility of 5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid in complex synthetic pathways.
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